Acidity vs. Methyl Carbazate
Hydrazinecarboxylic acid is a significantly stronger acid than its common ester derivative, methyl carbazate, which influences its behavior in aqueous and pH-dependent reactions. The parent acid has a predicted acidic pKa of 1.91, whereas methyl carbazate has a predicted pKa of 10.52±0.20 [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 1.91 (predicted, acidic) |
| Comparator Or Baseline | Methyl carbazate: pKa = 10.52±0.20 (predicted) |
| Quantified Difference | Hydrazinecarboxylic acid is approximately 8.6 orders of magnitude more acidic. |
| Conditions | Computational prediction (ChemAxon / ACD/Labs) |
Why This Matters
This large difference in acidity dictates the speciation and reactivity of the molecule in aqueous media, making the parent acid suitable for applications requiring a deprotonated carboxylate group, such as metal chelation or salt formation, which the ester cannot perform.
- [1] HMDB: Carbazic acid (HMDB0253238) - Predicted pKa. Human Metabolome Database. View Source
